molecular formula C18H11Br B8694499 3-Bromochrysene

3-Bromochrysene

Cat. No.: B8694499
M. Wt: 307.2 g/mol
InChI Key: IEUNYVHCXYEUJO-UHFFFAOYSA-N
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Description

3-Bromochrysene is a brominated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. Bromination at the 3-position introduces a bromine atom to the chrysene backbone, altering its electronic properties and reactivity.

Properties

Molecular Formula

C18H11Br

Molecular Weight

307.2 g/mol

IUPAC Name

3-bromochrysene

InChI

InChI=1S/C18H11Br/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H

InChI Key

IEUNYVHCXYEUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Aromatic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromochlorobenzene C₆H₄BrCl 191.45 Used in manufacturing; exhibits dual halogen reactivity (Br/Cl) in substitution reactions. Safety protocols include skin/eye protection .
3-Bromothiophene C₄H₃BrS 163.03 Heterocyclic compound; used in organic electronics and as a precursor for functionalized thiophenes .
3-Bromophenylacetic acid C₈H₇BrO₂ 215.04 Carboxylic acid derivative; applied in medicinal chemistry for drug synthesis .
2,3,5,6-Tetrabromoindole C₈H₃Br₄N 429.74 Tetrabrominated indole; characterized via GC-MS and NMR; lacks methyl group loss in mass spectra .
3-Bromophenol C₆H₅BrO 173.01 Phenolic compound; hazardous upon skin/eye contact; requires medical intervention for exposure .
This compound (Inferred) C₁₈H₁₁Br 307.19* Hypothesized to exhibit PAH-related properties (e.g., fluorescence) with bromine enhancing electrophilic substitution. N/A

*Calculated based on chrysene (C₁₈H₁₂) + Br substitution.

Structural and Reactivity Comparisons

  • Halogen Position and Electronic Effects :

    • Bromine in 3-Bromochlorobenzene activates the ring for electrophilic substitution at the para/meta positions due to its electron-withdrawing nature, while chlorine influences regioselectivity .
    • In contrast, 3-Bromothiophene leverages sulfur’s electron-rich heterocycle, facilitating palladium-catalyzed C–H arylation (similar to 3-Bromofuran in ) .
    • For This compound , bromination on the chrysene framework likely enhances stability and π-π stacking interactions, critical for materials science applications.
  • Synthetic Utility :

    • Brominated indoles (e.g., 2,3,5,6-Tetrabromoindole ) are synthesized via electrophilic bromination, with NMR and GC-MS confirming substitution patterns .
    • 3-Bromophenylacetic acid serves as a building block for anti-inflammatory agents, highlighting bromine’s role in modulating bioactivity .

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